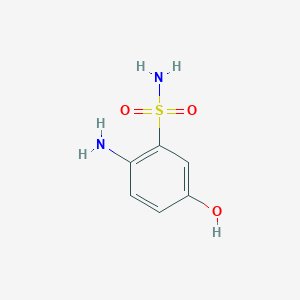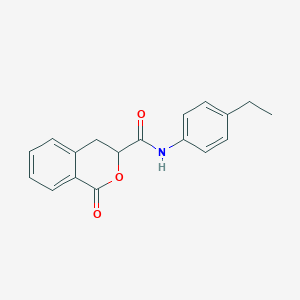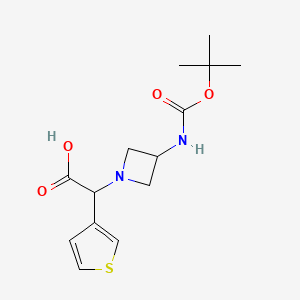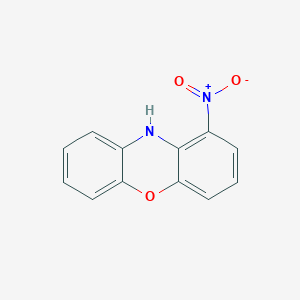![molecular formula C9H9N3O2S B14060394 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid CAS No. 61471-37-2](/img/structure/B14060394.png)
3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid is an organic compound with the molecular formula C9H9N3O2S. This compound is known for its planar structure and significant hydrogen bonding interactions
Preparation Methods
The synthesis of 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid involves several steps. One common method includes the reaction of 3-formylbenzoic acid with thiosemicarbazide under specific conditions . The reaction typically occurs in a solvent such as ethanol, and the mixture is heated under reflux to facilitate the formation of the desired product. The crude product is then purified through recrystallization.
Industrial production methods for this compound are not widely documented, but similar compounds are often synthesized using batch or continuous flow processes that allow for precise control over reaction conditions and product purity.
Chemical Reactions Analysis
3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the carbamothioyl group.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s planar structure allows it to fit into specific binding sites on proteins and other biomolecules, influencing their activity and function . The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid include other hydrazinecarbothioamide derivatives and benzoic acid derivatives. These compounds share similar structural features and chemical properties but may differ in their reactivity and specific applications . The uniqueness of this compound lies in its specific hydrogen bonding interactions and planar structure, which contribute to its distinct chemical behavior.
Properties
CAS No. |
61471-37-2 |
|---|---|
Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
3-[(carbamothioylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C9H9N3O2S/c10-9(15)12-11-5-6-2-1-3-7(4-6)8(13)14/h1-5H,(H,13,14)(H3,10,12,15) |
InChI Key |
QJVYIAVPHNELIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)



